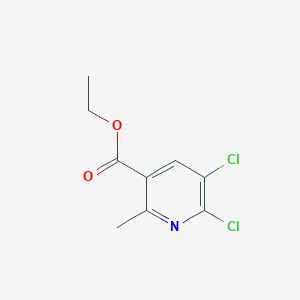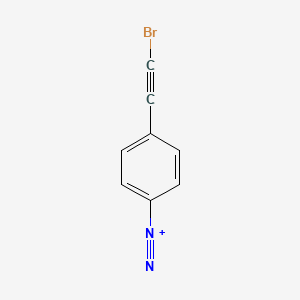
4-(Bromoethynyl)benzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromoethynyl)benzene-1-diazonium is an organic compound that features a diazonium group attached to a benzene ring substituted with a bromoethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Bromoethynyl)aniline. This process includes the following steps:
Formation of 4-(Bromoethynyl)aniline: This can be achieved by bromination of ethynylbenzene followed by nitration and reduction to obtain the aniline derivative.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. These processes require careful control of temperature and pH to ensure the stability of the diazonium compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromoethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl halides, nitriles, and phenols.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Aplicaciones Científicas De Investigación
4-(Bromoethynyl)benzene-1-diazonium has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 4-(Bromoethynyl)benzene-1-diazonium primarily involves the formation of reactive intermediates through the loss of nitrogen gas. This creates highly reactive aryl cations or radicals that can undergo further reactions with nucleophiles . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromoethynyl)benzene: Lacks the diazonium group but shares the bromoethynyl substitution.
4-(Ethynyl)benzene-1-diazonium: Similar structure but without the bromine atom.
Propiedades
Número CAS |
919791-64-3 |
|---|---|
Fórmula molecular |
C8H4BrN2+ |
Peso molecular |
208.03 g/mol |
Nombre IUPAC |
4-(2-bromoethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4BrN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
Clave InChI |
ARLNZEBCTNQWIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CBr)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


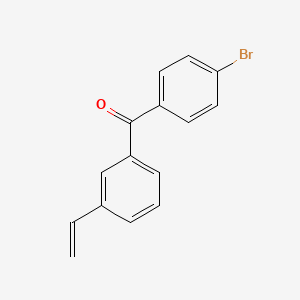
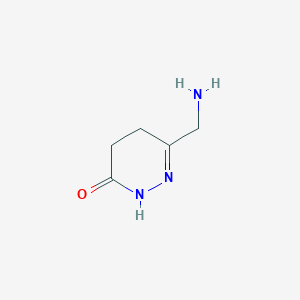
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)

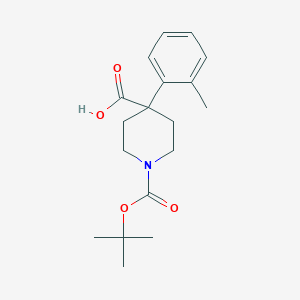

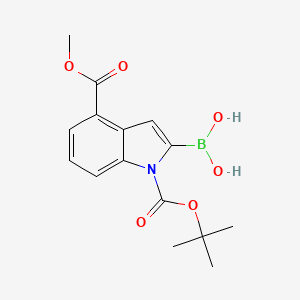
![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)

![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
